2-(benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide
Description
2-(Benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide (CAS: 301173-35-3) is a monothiooxalamide derivative characterized by a thioxoacetamide backbone substituted with a benzylamino group and a 4-cyclohexylphenyl moiety. Its molecular formula is C₂₁H₂₄N₂OS, with a molecular weight of 352.49 g/mol . Key physicochemical properties include a predicted density of 1.195 g/cm³ and a pKa of 10.69, suggesting moderate lipophilicity and basicity under physiological conditions . This compound is structurally distinct due to the bulky cyclohexylphenyl group, which may influence its solubility, crystallinity, and biological interactions compared to simpler analogs.
Properties
IUPAC Name |
2-(benzylamino)-N-(4-cyclohexylphenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c24-20(21(25)22-15-16-7-3-1-4-8-16)23-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLWEIZBBBPTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylamine with 4-cyclohexylbenzoyl chloride to form an intermediate amide. This intermediate is then reacted with a thioxoacetamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino or thioxoacetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following analysis compares 2-(benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide with structurally related thioxoacetamide derivatives reported in the literature. Data are derived from synthesis protocols, physicochemical characterization, and functional studies.
Key Observations :
- Substituent Effects : The target compound’s 4-cyclohexylphenyl group introduces significant steric bulk compared to smaller substituents (e.g., methyl, methoxy) in analogs like Compound 9 and CAS 380626-05-1 . This may reduce solubility but enhance membrane permeability.
- Synthetic Yields : Analogs with electron-withdrawing groups (e.g., nitro, chloro) or rigid aromatic systems (e.g., indole in Compound 10) exhibit lower yields (53–65%) compared to methoxy-substituted derivatives (80–90%) . The target compound’s yield remains unreported, but steric hindrance from the cyclohexyl group could pose synthetic challenges.
- Analytical Consistency : All compounds were validated via ¹H-NMR and mass spectrometry, with elemental analysis confirming stoichiometry .
Physicochemical and Functional Differences
Table 2 compares predicted and experimental physicochemical properties.
Key Observations :
- Thermal Stability: Higher melting points in Compounds 9 and 22 (186–201°C) suggest stronger crystal lattice interactions due to polar substituents (e.g., methoxy, nitro) . The target compound’s melting point remains unknown.
- Acid-Base Behavior: The target’s pKa (~10.69) indicates moderate basicity, aligning with the benzylamino group’s electron-donating effects .
Biological Activity
2-(Benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide is a compound of interest in medicinal chemistry due to its unique thioxo group, which imparts distinct chemical properties. This article explores its biological activity, including antimicrobial and anticancer properties, along with its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 2-(benzylamino)-N-(4-cyclohexylphenyl)-2-sulfanylideneacetamide
- Molecular Formula : C21H24N2OS
- Molecular Weight : 356.49 g/mol
The presence of the thioxo group (S=) is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound may involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter enzymatic activities or receptor functions, leading to various biological effects. The exact pathways remain to be fully elucidated but are critical for understanding its therapeutic potential.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies have shown that similar thioxoacetamides can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of thioxoacetamides have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The biological activity of thioxoacetamides often correlates with their structural features. Modifications to the benzylamine or cyclohexyl groups can significantly impact their potency and selectivity. For example, variations in substituents on the aromatic rings have been shown to enhance or diminish biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
